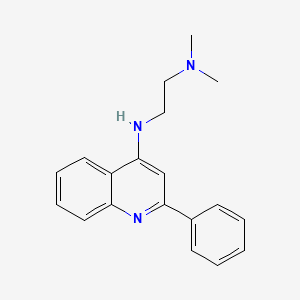
7-Chloro-4-(1-pyrrolidinyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-(1-pyrrolidinyl)quinoline is a heterocyclic aromatic compound featuring a quinoline core substituted with a chlorine atom at the 7th position and a pyrrolidinyl group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-(1-pyrrolidinyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline, which is chlorinated at the 7th position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of Intermediate: The chlorinated quinoline is then reacted with pyrrolidine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: The chlorine atom at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted quinolines can be obtained.
Oxidation Products: Oxidation can lead to quinoline N-oxides or other oxidized derivatives.
Reduction Products: Reduction typically yields hydrogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 7-Chloro-4-(1-pyrrolidinyl)quinoline is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the development of new chemical entities.
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of antimalarial, antibacterial, and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Mecanismo De Acción
The mechanism by which 7-Chloro-4-(1-pyrrolidinyl)quinoline exerts its effects is largely dependent on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The chlorine and pyrrolidinyl groups contribute to its binding affinity and specificity.
Molecular Targets and Pathways:
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases or kinases, which are crucial for cell division and survival.
Receptor Binding: It may bind to receptors involved in neurotransmission or immune response, modulating their activity.
Comparación Con Compuestos Similares
7-Chloroquinoline: Lacks the pyrrolidinyl group, making it less versatile in certain reactions.
4-(1-Pyrrolidinyl)quinoline: Lacks the chlorine atom, affecting its reactivity and binding properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Uniqueness: 7-Chloro-4-(1-pyrrolidinyl)quinoline stands out due to the combined presence of the chlorine and pyrrolidinyl groups, which enhance its chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of applications compared to its analogs.
Propiedades
Número CAS |
353257-12-2 |
|---|---|
Fórmula molecular |
C13H13ClN2 |
Peso molecular |
232.71 g/mol |
Nombre IUPAC |
7-chloro-4-pyrrolidin-1-ylquinoline |
InChI |
InChI=1S/C13H13ClN2/c14-10-3-4-11-12(9-10)15-6-5-13(11)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2 |
Clave InChI |
RKVBRQUSBUXPGZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C3C=CC(=CC3=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B10796178.png)
![(2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride](/img/structure/B10796184.png)

![3-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol](/img/structure/B10796188.png)
![N-[4-(dibutylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B10796199.png)

![N-(2-ethoxyphenyl)-2-[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B10796205.png)
![8-chloro-4-(4-methylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B10796212.png)



![5'-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B10796228.png)
![ethyl 1-{[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetyl}piperidine-4-carboxylate](/img/structure/B10796229.png)

